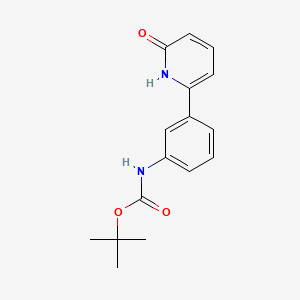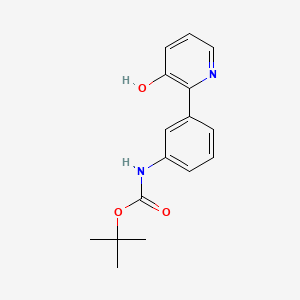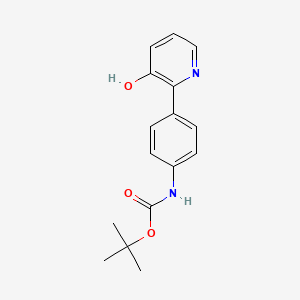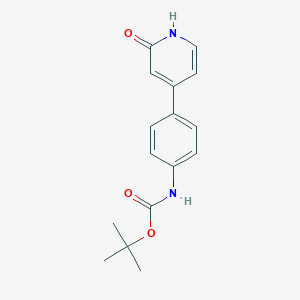
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% (BOC-APHP) is an organic compound derived from the aminophenyl group of molecules. It is a versatile molecule that has been used in a variety of scientific research applications. BOC-APHP is a useful reagent for a number of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
科学研究应用
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including amino acid derivatives, peptide analogs, and heterocyclic compounds. It has also been used in the synthesis of novel pharmaceuticals, such as antibiotics and antifungals. 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in a variety of organic reactions, including Diels-Alder reactions and Wittig reactions.
作用机制
The mechanism of action of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood. It is believed to act as a catalyst for a variety of organic reactions, by facilitating the formation of reactive intermediates. It is also believed to act as a proton acceptor, which can help to stabilize reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not well understood. However, it has been used in a variety of laboratory experiments to study the effects of various compounds on biochemical and physiological processes. For example, 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been used to study the effects of various compounds on the activity of enzymes, and the effects of various compounds on cell growth and proliferation.
实验室实验的优点和局限性
The advantages of using 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost, ease of use, and high yield. Additionally, 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively non-toxic and has a low environmental impact. The main limitation of using 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its lack of specificity, as it can react with a variety of compounds.
未来方向
Given the versatility of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%, there are a number of potential future directions for its use. These include further research into its mechanism of action, further exploration of its use in the synthesis of pharmaceuticals, and further study of its effects on biochemical and physiological processes. Additionally, further research into its use as a catalyst in organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into its use in the synthesis of heterocyclic compounds could lead to the development of novel compounds with potential therapeutic applications.
合成方法
The synthesis of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively straightforward, and can be achieved through a two-step process. The first step involves the reaction of 3-bromo-4-nitrophenol with pyridine in the presence of a base. This reaction yields 3-bromo-4-nitrophenyl-2-hydroxypyridine, which is then converted to 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% through a second reaction with BOC anhydride. This reaction is conducted in a solvent such as acetonitrile or dimethyl sulfoxide, and yields the desired product in high yields.
属性
IUPAC Name |
tert-butyl N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLDDLNPFVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)


![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)


![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)